molecular formula C8H9BBrNO2 B12946385 (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid

(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid

Cat. No.: B12946385
M. Wt: 241.88 g/mol
InChI Key: ZSUUDSUFPCDKCH-UHFFFAOYSA-N
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Description

(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BBrNO2 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed borylation reactions, where a brominated pyridine derivative reacts with a boron-containing reagent under specific conditions to form the desired boronic acid .

Industrial Production Methods

Industrial production of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid may involve large-scale borylation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aryl and Vinyl Derivatives: Formed through cross-coupling reactions.

    Boronic Esters: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s molecular targets and pathways depend on its specific application, such as inhibiting proteases or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both the bromine and cyclopropyl groups, which can influence its reactivity and interactions with other molecules. These structural features make it a valuable intermediate in the synthesis of complex organic compounds and potential bioactive molecules .

Properties

Molecular Formula

C8H9BBrNO2

Molecular Weight

241.88 g/mol

IUPAC Name

(5-bromo-2-cyclopropylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H9BBrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5,12-13H,1-2H2

InChI Key

ZSUUDSUFPCDKCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)Br)(O)O

Origin of Product

United States

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